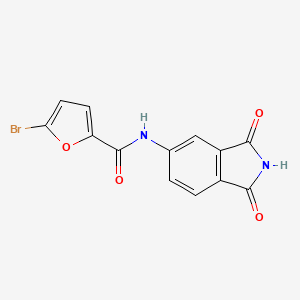
5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as BDF and has a molecular formula of C12H7BrN2O5.
Mecanismo De Acción
The mechanism of action of BDF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as COX-2, which are involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. BDF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDF has several advantages for use in lab experiments. It is easily synthesized in high yield and purity, and its chemical properties make it suitable for a wide range of applications. However, BDF also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on BDF. One potential area of study is the development of BDF-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of BDF derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, BDF could be used as a building block for the synthesis of novel materials with unique properties and applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furamide can be achieved through several methods, including the reaction of furan-2-carboxylic acid and N-bromo succinimide in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This reaction results in the formation of BDF in high yield and purity.
Aplicaciones Científicas De Investigación
The chemical compound BDF has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, BDF has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
5-bromo-N-(1,3-dioxoisoindol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O4/c14-10-4-3-9(20-10)13(19)15-6-1-2-7-8(5-6)12(18)16-11(7)17/h1-5H,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDXRVJHOJYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
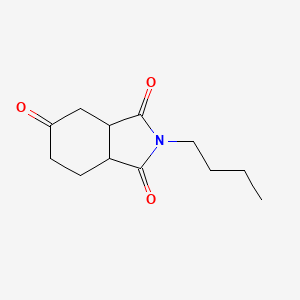
![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)

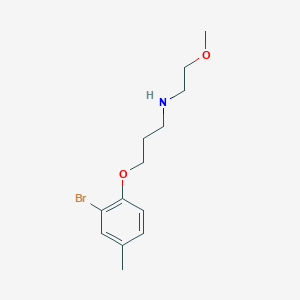
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![(3S)-1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-3-pyrrolidinol](/img/structure/B5004469.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)
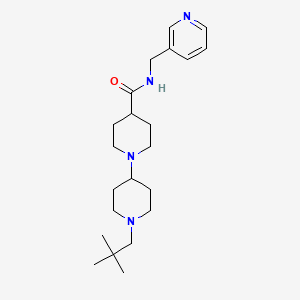
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)
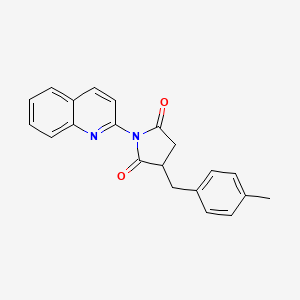
![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)